5-Bromo-2-methylthiazole-4-carbaldehyde

Description

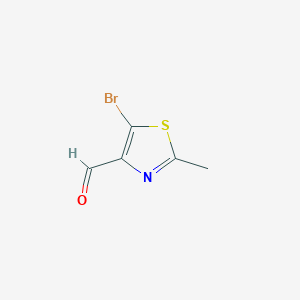

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c1-3-7-4(2-8)5(6)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQBLRHOOXUPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357286 | |

| Record name | 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221558-28-7 | |

| Record name | 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Bromo-2-methylthiazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylthiazole-4-carbaldehyde is a strategically important heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde, a bromine atom for further functionalization, and a methyl group on the thiazole core, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and potential applications, particularly in the realm of drug discovery and development. We will explore the plausible synthetic pathways, with a focus on the Vilsmeier-Haack reaction, and discuss the versatile reactivity of the aldehyde and bromo functionalities. Furthermore, this document will highlight the significance of the thiazole scaffold in bioactive compounds and project the potential therapeutic areas where derivatives of this compound could make a significant impact.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its presence in numerous natural products, such as thiamine (Vitamin B1), and synthetic drugs underscores its biological significance.[2] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3] The aromatic nature of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, allows for effective binding to various biological targets. The introduction of diverse substituents onto the thiazole core enables the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a versatile template for drug design.

This compound emerges as a particularly interesting derivative due to its trifunctional nature. The aldehyde group at the 4-position serves as a versatile handle for constructing larger molecules through reactions such as reductive amination, Wittig reactions, and condensations. The bromine atom at the 5-position is a key site for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of various aryl, heteroaryl, or alkyl groups. The methyl group at the 2-position can influence the molecule's lipophilicity and metabolic stability. This combination of functionalities in a compact heterocyclic framework makes it a highly sought-after intermediate for generating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₅H₄BrNOS | Calculated |

| Molecular Weight | 206.06 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | General property of similar small organic molecules |

| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and DMSO. | Polarity of the molecule |

| ¹H NMR | A singlet for the aldehyde proton (~9.8-10.2 ppm), a singlet for the methyl protons (~2.5-2.8 ppm). | Standard chemical shifts |

| ¹³C NMR | Resonances for the aldehyde carbon (~185-195 ppm), thiazole ring carbons, and the methyl carbon. | Standard chemical shifts |

| IR Spectroscopy | Characteristic C=O stretch for the aldehyde (~1680-1700 cm⁻¹), C=N and C-S stretches for the thiazole ring. | Functional group analysis |

| Mass Spectrometry | A molecular ion peak corresponding to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br). | Isotopic abundance |

Synthesis of this compound

A highly plausible and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The starting material for this synthesis would be 5-Bromo-2-methylthiazole.

Proposed Synthetic Workflow

Caption: Proposed Vilsmeier-Haack synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.[6]

-

Formylation: Dissolve 5-Bromo-2-methylthiazole in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. The product may precipitate out of the solution or can be extracted with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Mechanistic Insights

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃.[4] The electron-rich thiazole ring of 5-Bromo-2-methylthiazole then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The position of formylation is directed to the 4-position, which is activated by the ring nitrogen and sulfur atoms. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a versatile scaffold for the synthesis of a wide array of potential therapeutic agents.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The thiazole ring can serve as such a core, and the substituents at the 2, 4, and 5-positions can be elaborated to interact with specific residues in the kinase domain. For instance, the aldehyde can be converted to an amine via reductive amination, which can then be acylated to form amides that participate in hydrogen bonding with the hinge region of the kinase. The bromo group can be used in Suzuki coupling reactions to introduce bulky hydrophobic groups that occupy the hydrophobic pocket of the kinase.

Caption: Synthetic strategy for a potential kinase inhibitor from the core scaffold.

Antimicrobial Agents

Thiazole-containing compounds have a long history as antimicrobial agents. The aldehyde functionality of this compound can be condensed with various amines or hydrazines to form Schiff bases or hydrazones, which are known to possess antimicrobial activity. The bromine atom can also be displaced by sulfur nucleophiles to introduce thioether linkages, further diversifying the chemical space for antimicrobial drug discovery.

Other Therapeutic Areas

The versatility of the this compound scaffold allows for its application in a multitude of other therapeutic areas, including but not limited to:

-

Antiviral agents: Thiazole derivatives have shown promise as inhibitors of viral replication.

-

Anti-inflammatory drugs: The thiazole ring is a component of some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer agents: Thiazole-based compounds can induce apoptosis and inhibit cell proliferation in cancer cells.[3]

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. While specific data for this compound is not extensively documented, its synthesis via the Vilsmeier-Haack reaction is highly feasible. The presence of three distinct functional groups—an aldehyde, a bromine atom, and a methyl group—on a biologically relevant thiazole core provides a rich platform for the generation of diverse compound libraries. Researchers and drug development professionals can leverage the reactivity of this intermediate to synthesize novel molecules with the potential to address a wide range of therapeutic needs, from kinase inhibition in oncology to the development of new antimicrobial agents. The continued exploration of derivatives of this compound is likely to yield novel and potent therapeutic candidates in the future.

References

- (No specific source for the compound itself, information is synthesized from general chemical principles and d

-

Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927 , 60 (1), 119-122. [Link]

-

Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Heterocyclic Compounds. Org. React.2000 , 56, 355-657. [Link]

-

Ayati, A.; Emami, S.; Asadipour, A.; Shafiee, A.; Foroumadi, A. Recent applications of 1,3-thiazole core in the design of anticancer agents. Eur. J. Med. Chem.2015 , 97, 671-718. [Link]

-

Wikipedia contributors. Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

PubChem. Thiamine. National Center for Biotechnology Information. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. PubMed Central. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC. NIH. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiamine - Wikipedia [en.wikipedia.org]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

An In-Depth Technical Guide to 5-Bromo-2-methylthiazole-4-carbaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylthiazole-4-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique trifunctional architecture—comprising a reactive aldehyde, a versatile bromine atom, and a biologically significant methylthiazole core—renders it an invaluable precursor for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide delves into the core physicochemical properties, synthesis, and burgeoning applications of this compound, with a particular focus on its role in the development of targeted therapies, including kinase inhibitors. We will explore the causality behind its synthetic routes and its utility in constructing pharmacologically active agents, providing a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics.

Core Molecular Attributes of this compound

This compound, identified by the CAS Number 221558-28-7, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quantitative foundation for its use in chemical synthesis.[1][2]

| Property | Value | Source |

| Molecular Formula | C₅H₄BrNOS | [1][2] |

| Molecular Weight | 206.06 g/mol | [1][2] |

| CAS Number | 221558-28-7 | [1][2] |

| MDL Number | MFCD05156510 | [1][2] |

| Appearance | Solid | [1] |

The molecular structure of this compound is depicted below. The strategic placement of the bromo, methyl, and formyl groups on the thiazole ring provides multiple avenues for synthetic elaboration.

Caption: Chemical structure of this compound.

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives often leverages established methodologies for thiazole ring formation, such as the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide. The presence of the bromine atom on the thiazole ring is a key feature, as it serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions are instrumental in introducing molecular diversity and building complexity in drug candidates.

The aldehyde functionality is also a focal point of reactivity, readily participating in reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes. This allows for the facile introduction of various side chains and functional groups, which is critical for optimizing the pharmacological profile of a lead compound.

Caption: Generalized synthetic workflow for thiazole-based compounds.

Applications in Drug Discovery and Medicinal Chemistry

The thiazole moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] this compound serves as a crucial intermediate in the synthesis of such therapeutic agents.

Role in the Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The dysregulation of kinase activity is a hallmark of many cancers, and inhibitors that block the ATP-binding site of these enzymes have proven to be effective therapies.[5] The aminothiazole scaffold is a well-established core structure for the design of potent and selective kinase inhibitors.

This compound is a valuable precursor for the synthesis of various kinase inhibitor scaffolds, including pyrazolopyrimidines and imidazopyridines.[5] The aldehyde group can be utilized to construct the pyrimidine ring, while the bromine atom allows for the introduction of various aryl or heteroaryl moieties via cross-coupling reactions, which can be tailored to achieve specific interactions with the target kinase.[5] For instance, derivatives of thiazole carboxamides have been investigated as potential c-Met kinase inhibitors for cancer treatment.[6]

Caption: Synthetic utility in kinase inhibitor development.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While a specific, publicly available spectrum for this compound is not provided in the search results, typical spectral data for similar structures can be inferred.

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the aldehydic proton (typically δ 9-10 ppm), a singlet for the methyl group protons (δ 2.5-3.0 ppm), and potentially a singlet for the C5-H proton of the thiazole ring if it were not substituted.

-

¹³C NMR: The carbon NMR spectrum would exhibit a characteristic signal for the carbonyl carbon of the aldehyde (δ 180-200 ppm), along with signals for the carbons of the thiazole ring and the methyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1715 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (206.06 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound was not retrieved, general guidelines for similar bromo- and aldehyde-containing heterocyclic compounds should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is imperative to consult the specific MSDS provided by the supplier.[7][8][9]

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its trifunctional nature provides a rich platform for chemical modification, enabling the generation of diverse libraries of compounds for biological screening. Its application in the synthesis of kinase inhibitors highlights its significance in the development of targeted cancer therapies. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers aiming to leverage this potent intermediate in their synthetic endeavors.

References

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.

-

PubChem. (n.d.). 4-Methyl-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Retrieved from [Link]

-

SAGECHEM LIMITED. (n.d.). This compound CAS NO.221558-28-7. Retrieved from [Link]

- Xiang, N., Wang, Q. X., Xing, S. J., Liang, Z. G., Li, J., & Li, Y. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1746-1763.

- Yilmaz, I., & Ozdemir, A. (2020). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 25(21), 5035.

- The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (2019). Iranian Journal of Pharmaceutical Research, 18(4), 1846-1861.

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021).

- Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2021). RSC Advances, 11(31), 18956-18967.

- Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). Molecules, 24(3), 565.

- The preparation method of 2-thiazole carboxaldehyde compounds. (2009). CN100548995C.

Sources

- 1. rsc.org [rsc.org]

- 2. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 4. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-methylthiazole-4-carbaldehyde

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-2-methylthiazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. As a substituted thiazole, this molecule possesses a unique electronic and structural profile that can be elucidated through a combination of modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural verification and quality control of this compound.

The narrative that follows is grounded in the principles of spectroscopic analysis, explaining not just the data but also the underlying causality for the observed spectral features. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the obtained results.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is comprised of a five-membered thiazole ring, substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a formyl (aldehyde) group at the 4-position. This specific arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the number of different types of protons and their connectivity in a molecule. For this compound, we expect to observe two distinct singlets.

-

Aldehydic Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the oxygen atom. This results in a characteristic downfield chemical shift, typically in the range of δ 9.5-10.5 ppm . The absence of adjacent protons means this signal will appear as a sharp singlet.

-

Methyl Protons (-CH₃): The three protons of the methyl group at the 2-position are in a different chemical environment. Attached to a carbon adjacent to the nitrogen and sulfur atoms of the thiazole ring, these protons are deshielded compared to a simple alkyl methyl group. Their chemical shift is anticipated to be in the range of δ 2.5-3.0 ppm . This signal will also appear as a singlet.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H | 9.5 - 10.5 | Singlet (s) |

| Methyl H₃ | 2.5 - 3.0 | Singlet (s) |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, we expect to see five distinct signals corresponding to the five carbon atoms in the molecule.

-

Carbonyl Carbon (-CHO): The carbon of the aldehyde group is the most deshielded carbon in the molecule due to the double bond to an electronegative oxygen atom. Its chemical shift is expected to be in the downfield region of δ 180-190 ppm .[1]

-

Thiazole Ring Carbons: The three carbon atoms of the thiazole ring will have distinct chemical shifts based on their substitution and position within the ring.

-

C2 (bearing the methyl group): This carbon is adjacent to both nitrogen and sulfur and is substituted with a methyl group. Its chemical shift is predicted to be in the range of δ 160-170 ppm .

-

C4 (bearing the aldehyde group): This carbon is attached to the electron-withdrawing aldehyde group and is adjacent to the sulfur atom. Its chemical shift is expected around δ 140-150 ppm .

-

C5 (bearing the bromine atom): The carbon atom bonded to the bromine atom will be influenced by the heavy atom effect and its position in the ring, with an expected chemical shift in the range of δ 115-125 ppm .

-

-

Methyl Carbon (-CH₃): The carbon of the methyl group is the most shielded carbon and will appear in the upfield region of the spectrum, typically around δ 15-20 ppm .

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 180 - 190 |

| C2 | 160 - 170 |

| C4 | 140 - 150 |

| C5 | 115 - 125 |

| -CH₃ | 15 - 20 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

The key characteristic absorption bands for this compound are:

-

C=O Stretch (Aldehyde): A strong and sharp absorption band is expected in the region of 1680-1710 cm⁻¹ , which is characteristic of an aromatic aldehyde carbonyl group. The conjugation with the thiazole ring may slightly lower this frequency.

-

C=N Stretch (Thiazole Ring): The carbon-nitrogen double bond in the thiazole ring will show a medium to strong absorption band around 1600-1650 cm⁻¹ .

-

C-H Stretch (Aldehyde): The C-H bond of the aldehyde group typically shows two weak bands around 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹ (Fermi resonance).

-

C-H Stretch (Methyl): The C-H stretching vibrations of the methyl group will appear in the region of 2950-3000 cm⁻¹ .

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 500-600 cm⁻¹ .

Table 3: Key IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1680 - 1710 | Strong, Sharp |

| C=N (Thiazole) | 1600 - 1650 | Medium-Strong |

| C-H (Aldehyde) | 2820-2880 & 2720-2780 | Weak |

| C-H (Methyl) | 2950 - 3000 | Medium |

| C-Br | 500 - 600 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₅H₄BrNOS.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Therefore, we expect to see two peaks of almost equal intensity at m/z = 204.9 (for C₅H₄⁷⁹BrNOS) and m/z = 206.9 (for C₅H₄⁸¹BrNOS).[2]

-

Fragmentation Pattern: The primary fragmentation pathways are likely to involve the loss of the formyl group (-CHO) and the bromine atom.

-

[M-CHO]⁺: Loss of the aldehyde group (29 Da) would result in a fragment ion at m/z = 176 and 178.

-

[M-Br]⁺: Loss of the bromine atom (79/81 Da) would lead to a fragment ion at m/z = 126.

-

Conceptual Workflow for Spectroscopic Analysis

Caption: A conceptual workflow for the comprehensive spectroscopic analysis of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be used if solubility is an issue.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H NMR spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

For solid samples (KBr pellet): Mix a small amount of the sample (approx. 1 mg) with about 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

For Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common choice for this type of molecule.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for volatile compounds, while direct infusion with a solids probe can also be used.

-

Data Acquisition:

-

Acquire the mass spectrum over a mass range of m/z 50 to 500.

-

For GC-MS, use a suitable temperature program to ensure good separation and peak shape.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. Each method provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation of the compound's identity and purity. The data and protocols presented in this guide serve as a robust framework for researchers working with this and related heterocyclic compounds. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is paramount in the fields of chemical synthesis and drug development.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

1H NMR spectrum of 5-Bromo-2-methylthiazole-4-carbaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-methylthiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control. We will delve into a theoretical prediction of the spectrum based on first principles, provide a detailed experimental protocol for data acquisition, and offer an expert interpretation of the spectral features. The guide emphasizes the causal relationships between molecular structure and spectral output, ensuring a deep and practical understanding of the subject matter.

Introduction: The Significance of Structural Verification

This compound is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold found in numerous biologically active compounds, including Vitamin B1 (Thiamine) and various pharmaceuticals.[1][2][3] The specific substitution pattern of this molecule—a bromine atom, a methyl group, and a carbaldehyde functional group—provides distinct electronic and steric properties that are leveraged in the synthesis of more complex target molecules.

Given its role as a critical intermediate, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy is the gold standard for this purpose, offering precise information about the electronic environment of every proton in the molecule. This guide will demonstrate how the ¹H NMR spectrum of this compound, though simple, serves as a powerful and definitive fingerprint of its unique structure.

Theoretical Analysis and Spectral Prediction

A priori analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. The key to this prediction lies in understanding the electronic effects of the thiazole ring and its substituents.

Molecular Structure and Electronic Environment

The structure of this compound features a five-membered aromatic thiazole ring.[2] The key features influencing the ¹H NMR spectrum are:

-

The Thiazole Ring: As an aromatic heterocycle, it sustains a diamagnetic ring current that influences the chemical shifts of its substituents.[1][2]

-

Substituents:

-

C2-Methyl Group (-CH₃): The protons of this group are attached to an sp³-hybridized carbon, which is bonded to the sp²-hybridized C2 of the aromatic ring.

-

C4-Carbaldehyde Group (-CHO): This is a strongly electron-withdrawing group due to the electronegativity of the oxygen atom and resonance effects. The aldehyde proton is directly attached to the sp²-hybridized carbonyl carbon.

-

C5-Bromine Atom (-Br): Bromine is an electronegative halogen that exerts a significant electron-withdrawing inductive effect.[4]

-

-

Absence of Ring Protons: Critically, all positions on the thiazole ring that would normally bear a proton (C2, C4, and C5) are substituted. This means no signals from ring protons are expected , simplifying the spectrum considerably.

The combined electron-withdrawing nature of the nitrogen and sulfur heteroatoms, the C4-carbaldehyde, and the C5-bromine atom leads to a relatively electron-poor aromatic system. This overall deshielding environment will influence the chemical shifts of the remaining protons.

Predicted Chemical Shifts (δ)

Based on the electronic environment, we can predict the chemical shifts for the two distinct proton signals:

-

Aldehyde Proton (-CHO): Aldehyde protons consistently appear in a highly deshielded region of the spectrum, typically between 9.0 and 10.0 ppm.[5][6] This pronounced downfield shift is caused by two primary factors: the inductive effect of the adjacent electronegative oxygen and, more significantly, the magnetic anisotropy of the carbonyl (C=O) bond.[7] The aldehyde proton lies in the deshielding cone of the carbonyl π-system, causing it to experience a much stronger effective magnetic field. For this molecule, a signal is predicted at ~9.8-10.2 ppm .

-

Methyl Protons (-CH₃): The protons of the methyl group at the C2 position are influenced by the aromatic ring current and the electronic effects of the heteroatoms. In unsubstituted thiazole, the proton at C2 is the most downfield (deshielded) due to its proximity to both the electronegative nitrogen and the sulfur atom.[1] While the methyl protons are on an adjacent sp³ carbon, their chemical shift will reflect this environment. A typical alkyl proton appears around 0.8-1.9 ppm.[8] However, attachment to an aromatic thiazole ring will shift this signal downfield. The presence of the strongly deactivating aldehyde and bromo groups will further withdraw electron density from the ring, causing a modest additional downfield shift. Therefore, the methyl proton signal is predicted to appear at ~2.7-2.9 ppm .

Predicted Multiplicity (Splitting)

Spin-spin coupling occurs between non-equivalent protons on adjacent carbons. In this compound:

-

The aldehyde proton has no adjacent protons.

-

The methyl protons are separated from the aldehyde proton by five bonds (H-C-C-S-C-C-H path).

Long-range coupling over four or five bonds is possible in aromatic and conjugated systems, but the coupling constants (J) are typically very small (<1 Hz) and often not resolved. Therefore, both signals are expected to appear as sharp singlets (s) .

Predicted Integration

The relative area under each NMR signal is directly proportional to the number of protons it represents.

-

The signal for the aldehyde proton will integrate to 1H .

-

The signal for the methyl protons will integrate to 3H .

The predicted ¹H NMR data is summarized in the table below.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment Rationale |

| Aldehyde (-CHO) | 9.8 – 10.2 | Singlet (s) | 1H | Strong deshielding from magnetic anisotropy of the C=O bond and inductive effects. |

| Methyl (-CH₃) | 2.7 – 2.9 | Singlet (s) | 3H | Attached to an electron-poor aromatic thiazole ring; deshielded relative to a typical alkyl group. |

Structural Relationships Diagram

The following diagram illustrates the key structural features and the electronic effects that determine the ¹H NMR spectral characteristics.

Caption: Molecular structure and key electronic effects influencing ¹H NMR chemical shifts.

Experimental Protocol for Spectrum Acquisition

Adherence to a standardized and well-justified protocol is essential for acquiring high-quality, reproducible NMR data. This represents a self-validating system for analysis.

Materials and Equipment

-

Analyte: this compound (≥97% purity)

-

NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

-

Rationale: CDCl₃ is a versatile solvent for a wide range of organic compounds and has minimal overlapping signals with the analyte. TMS is the universally recognized internal standard, defined as 0.00 ppm.[8]

-

-

NMR Tubes: 5 mm high-precision NMR tubes.

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Rationale: A higher field strength provides better signal dispersion and sensitivity, although the simplicity of this spectrum makes it amenable to lower field instruments as well.

-

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the analyte directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of CDCl₃ (with TMS) to the vial.

-

Mixing: Gently swirl or vortex the vial until the sample is fully dissolved. The solution should be clear and free of particulate matter.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtering (Optional but Recommended): For optimal resolution, filter the solution through a small plug of glass wool in the pipette tip during transfer to remove any microscopic solids.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition Parameters

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Standard ¹H Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals, including the downfield aldehyde proton and TMS, are captured.

-

Number of Scans (NS): 16 scans.

-

Rationale: Sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

-

Relaxation Delay (D1): 2 seconds.

-

Rationale: Allows for adequate relaxation of the protons between pulses, ensuring accurate signal integration.

-

-

Acquisition Time (AQ): ~3-4 seconds.

-

Receiver Gain (RG): Set automatically by the spectrometer software.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio without significant loss of resolution, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the signals and normalize the values to obtain the simplest whole-number ratio (e.g., by setting the 1H aldehyde signal to 1.00).

Interpretation of the Spectrum

The processed ¹H NMR spectrum is expected to exhibit two distinct signals:

-

A singlet at ~9.95 ppm with a relative integral of 1H . This signal is unambiguously assigned to the aldehyde proton (-CHO) . Its characteristic downfield position is a definitive marker for the aldehyde functional group.[6]

-

A singlet at ~2.80 ppm with a relative integral of 3H . This signal is assigned to the three equivalent protons of the C2-methyl group (-CH₃) .

The simplicity of the spectrum—two singlets with a 1:3 integration ratio in the predicted chemical shift regions—provides powerful and conclusive evidence for the identity and purity of this compound. The absence of any other signals, particularly in the aromatic region (7-9 ppm), confirms the fully substituted nature of the thiazole ring.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of chemical shift and coupling can be used for definitive structural elucidation. The spectrum is characterized by two singlets corresponding to the aldehyde and methyl protons, appearing at approximately 9.95 ppm and 2.80 ppm, respectively. The distinct downfield shift of the aldehyde proton and the absence of aromatic ring proton signals serve as a unique spectral fingerprint. This guide provides the theoretical framework and a robust experimental protocol for researchers to confidently acquire, interpret, and utilize this data for quality assurance and as a foundation for further synthetic endeavors.

References

-

Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2023). ResearchGate. [Link]

-

(PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (n.d.). ResearchGate. [Link]

-

Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. (n.d.). Canadian Journal of Chemistry. [Link]

-

Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. (2015). Research Journal of Chemical Sciences. [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

-

The absorption spectra of some thiazines and thiazoles. (1966). Journal of the Chemical Society B: Physical Organic. [Link]

-

Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. (2019). The Journal of Physical Chemistry A. [Link]

-

Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. (n.d.). ResearchGate. [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. [Link]

-

Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. (n.d.). NIH. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH. [Link]

-

Chemical shifts. (n.d.). University of Regensburg. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

1H-[9][10][11]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (n.d.). SciELO. [Link]

-

Thiazole. (n.d.). Wikipedia. [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

-

Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (n.d.). PMC - PubMed Central. [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. [Link]

-

Thiamine. (n.d.). Wikipedia. [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC - NIH. [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

NMR Question: Why do Aldehydic hydrogens have a high chemical shift value?. (2020). Reddit. [Link]

-

Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. (n.d.). Beilstein Journals. [Link]

-

The Effect of Neighboring Functional Groups on Chemical Shift. (2021). YouTube. [Link]

-

Late-stage functionalization of BN-heterocycles. (n.d.). PMC - NIH. [Link]

Sources

- 1. isca.me [isca.me]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. Thiamine - Wikipedia [en.wikipedia.org]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

13C NMR of 5-Bromo-2-methylthiazole-4-carbaldehyde

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylthiazole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry, valued for its utility in synthesizing compounds with diverse pharmacological activities. Unambiguous structural characterization is paramount for its application in drug discovery and development pipelines. This technical guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of this compound. Moving beyond a simple data sheet, this document elucidates the theoretical principles governing the spectrum, presents a predictive analysis of chemical shifts based on substituent effects, and outlines a robust experimental protocol for spectral acquisition and validation. We delve into the causal factors behind the expected chemical shifts for each carbon atom, offering field-proven insights into spectral interpretation. The guide also details the application of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) for definitive signal assignment, ensuring a self-validating approach to characterization.

Introduction to this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups makes it a versatile component in molecular design. The title compound, this compound, combines this core with three distinct functional groups—a methyl group, a bromine atom, and a carbaldehyde (formyl) group—each strategically placed to influence the molecule's electronic properties and reactivity. The bromine atom provides a handle for further synthetic transformations (e.g., cross-coupling reactions), while the aldehyde is a gateway to forming imines, Schiff bases, or undergoing reductive amination.[1]

Given its role as a synthetic intermediate, rigorous quality control and structural verification are essential. 13C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton. This guide provides the foundational knowledge required to predict, acquire, and interpret the 13C NMR spectrum of this important molecule.

Fundamentals of 13C NMR in Substituted Thiazole Systems

The Thiazole Ring: Characteristic Chemical Shifts

The 13C NMR chemical shifts of a heterocyclic ring are highly sensitive to the electronic environment of each carbon atom. In an unsubstituted thiazole, the carbon atoms typically resonate in predictable regions. The C2 carbon, situated between the electronegative nitrogen and sulfur atoms, is the most deshielded, appearing furthest downfield. The C4 and C5 carbons appear at higher fields. The University of Wisconsin's collection of organic chemistry data provides reference chemical shifts for unsubstituted thiazole, which serve as a baseline for understanding substituent effects.[2]

The Principle of Substituent Chemical Shifts (SCS)

The introduction of substituents dramatically alters the 13C NMR spectrum. These changes, known as Substituent Chemical Shifts (SCS), arise from two primary mechanisms:

-

Inductive Effects: Electronegative or electropositive groups alter the electron density along the sigma-bond framework, shielding (upfield shift) or deshielding (downfield shift) nearby carbons.

-

Resonance (Mesomeric) Effects: Substituents capable of participating in pi-conjugation can donate or withdraw electron density through the pi-system, causing significant changes in chemical shifts, particularly at positions ortho and para to the substituent.

Understanding the interplay of these effects is crucial for accurately predicting the spectrum of a polysubstituted ring like this compound.[3]

Predictive Analysis of the 13C NMR Spectrum

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of this compound are numbered as shown in the diagram below. The molecule is expected to exhibit five distinct signals in its proton-decoupled 13C NMR spectrum, corresponding to the five unique carbon environments.

Caption: Numbering convention for this compound.

Analysis of Substituent Effects

-

C2 (and C6-Methyl): The C2 carbon is inherently deshielded. The attached methyl group (C6) is electron-donating, which would typically cause a slight shielding (upfield shift) of C2 compared to an unsubstituted C2. The methyl carbon (C6) itself is expected in the high-field aliphatic region, typically ~15-25 ppm.[4]

-

C4 (and C7-Carbaldehyde): The C4 carbon is directly attached to the electron-withdrawing carbaldehyde group. Both inductive and resonance withdrawal by the carbonyl will strongly deshield C4, shifting it significantly downfield. The carbaldehyde carbon (C7) is highly deshielded due to the double bond to an oxygen atom and will appear in the characteristic aldehyde/ketone region of the spectrum, typically >180 ppm.[5]

-

C5 (and Bromine): The C5 carbon is bonded to a bromine atom. Halogens exhibit a complex "heavy atom effect." While bromine is electronegative (inductive withdrawal, deshielding), its primary effect on the directly attached carbon in aromatic systems is strong shielding (upfield shift). This is a well-documented phenomenon.[6] Therefore, C5 is expected to be shifted significantly upfield compared to an unsubstituted C5.

Predicted Chemical Shift Assignments

Based on the analysis of substituent effects and comparison with data for analogous structures, the following chemical shifts are predicted.[2][5][7]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (-CHO) | 180 – 185 | Highly deshielded carbonyl carbon. Similar thiazole aldehydes show signals in this region.[5] |

| C2 | 165 – 170 | Inherently deshielded carbon between N and S, influenced by the methyl substituent. |

| C4 | 145 – 150 | Strongly deshielded by the directly attached, electron-withdrawing carbaldehyde group. |

| C5 | 115 – 120 | Shielded by the "heavy atom effect" of the directly attached bromine atom. |

| C6 (-CH₃) | 18 – 22 | Typical range for a methyl group attached to an aromatic sp² carbon. |

Experimental Protocol for Spectrum Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following outlines a standard procedure for acquiring a high-quality 13C NMR spectrum.

Sample Preparation

-

Mass: Accurately weigh 20-50 mg of this compound.

-

Solvent: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power and single solvent peak at ~77.16 ppm. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility is an issue.

-

Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0 ppm).

-

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

Instrument Parameters (Typical 400 MHz Spectrometer)

-

Experiment: Proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems).

-

Frequency: ~100 MHz for 13C.

-

Pulse Angle: 30-45 degrees (to allow for faster repetition without saturation).

-

Acquisition Time (AQ): ~1.0 - 1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. Quaternary carbons have long relaxation times; this delay is crucial for their quantitative observation.

-

Number of Scans (NS): 1024 to 4096, depending on sample concentration. An overnight acquisition is common.

-

Spectral Width (SW): 200-240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, especially the carbonyl carbon, are captured.

Caption: Standard workflow for 13C NMR analysis.

Advanced Techniques for Spectral Confirmation

While the predicted shifts provide a strong basis for assignment, unambiguous confirmation requires further experiments. DEPT (Distortionless Enhancement by Polarization Transfer) is the most efficient method for determining the multiplicity of each carbon signal (i.e., distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons).

-

DEPT-135: In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

-

DEPT-90: Only CH signals appear in this spectrum.

By comparing the standard broadband-decoupled 13C spectrum with the DEPT-135 and DEPT-90 spectra, one can definitively assign each signal.

Caption: Logic diagram for signal assignment using DEPT experiments.

Application to this compound:

-

DEPT-90: A single signal corresponding to C7 (the aldehyde CH) would be observed.

-

DEPT-135: Two positive signals would be observed, corresponding to C7 (CH) and C6 (CH₃).

-

Quaternary Carbons: The signals for C2 , C4 , and C5 would be present in the standard 13C spectrum but absent from all DEPT spectra.

This combination of experiments provides an interlocking, self-validating system for the complete and correct assignment of the 13C NMR spectrum.

Conclusion

The 13C NMR spectrum of this compound is a powerful tool for its structural confirmation. A predictive analysis, grounded in the fundamental principles of substituent effects, indicates a spectrum with five distinct signals, including a highly deshielded aldehyde carbon above 180 ppm and a significantly shielded C5 carbon due to the heavy atom effect of bromine. This guide provides a comprehensive framework for researchers, from sample preparation and data acquisition to a definitive assignment strategy using DEPT experiments. By following this robust, multi-faceted approach, scientists in drug discovery and chemical development can ensure the structural integrity of this valuable synthetic intermediate.

References

- BenchChem. A Comparative Spectroscopic Analysis of Halogenated Isothiazoles.

- Plavac, N., Still, I. W. J., et al. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844.

- Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1476.

- The Royal Society of Chemistry. (2019). Supporting Information: NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol.

-

Bojarska, J., et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Magnetic Resonance in Chemistry, 45(9), 794-798. Available from: [Link]

- Sami, S. M., et al. (1987). Substituent‐induced chemical shift 13C NMR study of substituted 2‐phenylthiazolidines. Magnetic Resonance in Chemistry, 25(10), 887-889.

- Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

-

Ivascu, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. Available from: [Link]

- Optional. 13C NMR of 4-CHLORO-2-TERT.-BUTYL-AMINO-THIAZOLE-5-CARBALDEHYDE.

- Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.

-

Abdel-Wahab, B. F., et al. (2019). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-13. Available from: [Link]

- BLD Pharm. 936477-33-7|5-Bromo-2-methylthiazole-4-carboxamide.

-

Kumar, A., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 14(1), 1-18. Available from: [Link]

-

Anbarasan, C., & Arulmurugan, S. (2015). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. ResearchGate. Available from: [Link]

-

Reinheimer, R. E., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5449. Available from: [Link]

Sources

- 1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. scilit.com [scilit.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. spectrabase.com [spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

Reactivity of the aldehyde group in 5-Bromo-2-methylthiazole-4-carbaldehyde

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Bromo-2-methylthiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the aldehyde functional group in this compound. This heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science, owing to the versatile reactivity of its carbonyl center. We will explore the underlying electronic and steric factors that govern its behavior and provide detailed mechanistic insights and field-proven protocols for its transformation via nucleophilic addition, condensation, oxidation, and reduction reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Molecular Architecture and Electronic Profile

This compound possesses a unique electronic and steric profile that dictates the reactivity of its aldehyde group. The thiazole ring, an electron-deficient aromatic system, exerts a significant electron-withdrawing effect (-I and -M) on the attached carbonyl group. This effect is further amplified by the electronegative bromine atom at the C5 position. Consequently, the carbonyl carbon of the aldehyde is rendered highly electrophilic and susceptible to attack by a wide range of nucleophiles.

However, this enhanced electrophilicity is modulated by steric hindrance. The aldehyde group is flanked by a methyl group at the C2 position and a bromine atom at the C5 position, which can impede the approach of bulky nucleophiles. A thorough understanding of this interplay between electronic activation and steric accessibility is paramount for designing successful synthetic strategies.

Caption: Structure of this compound.

Key Transformations of the Aldehyde Group

The electrophilic aldehyde group serves as a versatile handle for a variety of chemical transformations, including carbon-carbon bond formation, oxidation, and reduction.

Nucleophilic Addition: The Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents, to the aldehyde is a cornerstone of carbon-carbon bond formation, leading to the synthesis of secondary alcohols. The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon.[1]

Mechanism: The highly polarized carbon-magnesium bond of the Grignard reagent facilitates the attack on the electrophilic aldehyde carbon, forming a transient magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol.[1][2]

Caption: Workflow for the Grignard reaction.

Experimental Protocol: Synthesis of 1-(5-Bromo-2-methylthiazol-4-yl)propan-1-ol

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq) and anhydrous diethyl ether.

-

Grignard Formation: Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

-

Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Quenching: Cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired secondary alcohol.

| Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Electrophile |

| Magnesium Turnings | 1.2 | Grignard formation |

| Ethyl Bromide | 1.1 | Grignard precursor |

| Anhydrous Diethyl Ether / THF | - | Solvent |

| Saturated aq. NH₄Cl | - | Quenching agent |

Olefination: The Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (phosphorane).[3] This reaction is highly valuable for installing a carbon-carbon double bond with good control over stereochemistry, depending on the nature of the ylide.

Mechanism: The reaction is initiated by the nucleophilic attack of the ylide on the aldehyde carbonyl carbon, forming a zwitterionic betaine intermediate. This intermediate rapidly cyclizes to a four-membered oxaphosphetane ring, which then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.[3][4]

Caption: Simplified Wittig reaction mechanism.

Experimental Protocol: Synthesis of 5-Bromo-4-(but-1-en-1-yl)-2-methylthiazole

-

Ylide Preparation: Suspend propyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere. Cool the slurry to -78 °C.

-

Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour, resulting in a characteristic orange-red ylide solution.

-

Aldehyde Addition: Cool the ylide solution back to -78 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm slowly to room temperature overnight.

-

Workup: Quench the reaction with water. Extract the product with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue via flash chromatography to isolate the target alkene.

Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde reacts with an active methylene compound in the presence of a weak base catalyst (e.g., piperidine, ammonia) to form an α,β-unsaturated product.[5][6] This reaction is exceptionally useful for synthesizing functionalized alkenes.

Mechanism: The basic catalyst deprotonates the active methylene compound to generate a stabilized carbanion (enolate). This nucleophile then attacks the aldehyde carbonyl carbon. The resulting aldol-type adduct undergoes subsequent dehydration (elimination of water) to yield the final conjugated product.[5][7]

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(5-bromo-2-methylthiazol-4-yl)acrylate

-

Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the mixture to reflux. Water formed during the condensation will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC.

-

Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Isolation: Remove the toluene under reduced pressure. The resulting crude product may crystallize upon standing or can be precipitated by adding hexane.

-

Purification: Recrystallize the solid product from ethanol or purify by column chromatography to obtain the pure α,β-unsaturated ester.[8]

| Reagent | Role | Catalyst | Solvent |

| This compound | Electrophile | Piperidine | Toluene |

| Ethyl Cyanoacetate | Active Methylene (Nucleophile) |

Oxidation and Reduction

The aldehyde group can be readily interconverted with its corresponding carboxylic acid and primary alcohol oxidation states, providing access to other key functionalized thiazole derivatives.[9]

A. Oxidation to Carboxylic Acid

The aldehyde can be smoothly oxidized to 5-bromo-2-methylthiazole-4-carboxylic acid using standard oxidizing agents.

-

Protocol: Dissolve the aldehyde in acetone and cool to 0 °C. Add Jones reagent (CrO₃ in sulfuric acid) dropwise until a persistent orange color is observed. Stir for 1 hour, then quench with isopropanol. Filter the mixture, concentrate the filtrate, and extract the carboxylic acid into an aqueous basic solution. Re-acidify and extract with ethyl acetate to isolate the product.

B. Reduction to Primary Alcohol

Selective reduction of the aldehyde to (5-bromo-2-methylthiazol-4-yl)methanol is typically achieved with hydride-based reducing agents.

-

Protocol: Dissolve the aldehyde in methanol at 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling the effervescence. Stir the reaction at room temperature for 1-2 hours until complete. Quench carefully with water, remove the methanol in vacuo, and extract the product with ethyl acetate. Purify as needed.

| Transformation | Reagent | Product |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 5-Bromo-2-methylthiazole-4-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (5-Bromo-2-methylthiazole-4-yl)methanol |

Conclusion

The aldehyde group of this compound is a highly reactive and synthetically valuable functional group. Its electronically activated yet sterically moderated nature allows for a broad range of transformations. As demonstrated, it readily undergoes nucleophilic additions, olefinations, condensations, and redox manipulations to provide access to a diverse array of complex thiazole derivatives. The protocols and mechanistic discussions provided herein serve as a robust guide for chemists aiming to exploit the rich reactivity of this versatile heterocyclic building block in their research and development endeavors.

References

-

The Knoevenagel Condensation. Organic Reactions. [Link]

-

Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin. [Link]

-

5-Bromo-1,3-thiazole-2-carbaldehyde. PubChem. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health (NIH). [Link]

-

The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. [Link]

-

5-Bromothiophene-2-carbaldehyde. PubChem. [Link]

-

Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Iraqi National Journal of Chemistry. [Link]

-

Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. ResearchGate. [Link]

-

Thiamine. Wikipedia. [Link]

-

Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. National Institutes of Health (NIH). [Link]

- The preparation method of 2-thiazole carboxaldehyde compounds.

-

Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate. ChemRxiv. [Link]

-

Introduction to Nucleophilic Addition Reactions. YouTube. [Link]

-

Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. The Journal of Organic Chemistry. [Link]

-

WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. ResearchGate. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. organicreactions.org [organicreactions.org]

- 6. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.tue.nl [pure.tue.nl]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Buy 5-Bromo-2-methylthiazole-4-carboxamide (EVT-8876954) | 936477-33-7 [evitachem.com]

Introduction: The Strategic Importance of 2-Methylthiazole

An In-depth Technical Guide to the Electrophilic Substitution of 2-Methylthiazole

Authored for Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone scaffold in medicinal chemistry, appearing in a multitude of clinically significant drugs, from vitamins (Thiamine) to anticancer agents. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure. The 2-methylthiazole derivative, in particular, serves as a versatile building block for the synthesis of more complex molecular architectures. Understanding its reactivity, especially towards electrophilic substitution, is paramount for chemists aiming to functionalize this heterocycle efficiently and regioselectively. This guide provides a detailed exploration of the principles, mechanisms, and field-proven protocols governing electrophilic substitution on the 2-methylthiazole ring, offering insights into the causality behind experimental choices.

The Electronic Landscape of the 2-Methylthiazole Ring

To rationally design synthetic routes, one must first appreciate the inherent electronic nature of the heterocyclic system. The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom.[1] This arrangement creates a unique and non-uniform distribution of electron density.

-

Influence of Heteroatoms: The nitrogen atom is more electronegative than carbon and exerts an inductive electron-withdrawing effect (-I), which deactivates the ring towards electrophilic attack compared to benzene. The sulfur atom, conversely, can act as an electron donor through resonance (+M effect) by sharing its lone pair of electrons.[2]

-

Aromaticity and Electron Density: Despite the deactivating influence of the nitrogen, the thiazole ring possesses significant aromatic character.[1] Computational studies and experimental observations consistently show that the C5 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[1][2] The calculated pi-electron density identifies C5 as the primary site for electrophilic substitution.[1] The order of reactivity for the carbon atoms in the unsubstituted thiazole ring is generally C5 > C4 > C2.[2]

-

Directing Effect of the 2-Methyl Group: The methyl group at the C2 position is an electron-donating group (+I effect and hyperconjugation). This group activates the ring, reinforcing the inherent predisposition for electrophilic attack at the C5 position.[2] The presence of an electron-donating substituent at C2 facilitates the attack of electrophiles at the C5 position, even under mild conditions.[2]

This electronic landscape dictates that electrophilic substitution on 2-methylthiazole will overwhelmingly occur at the C5 position.

General Mechanism of Electrophilic Aromatic Substitution (SEAr)